molecular formula C14H25ClN2O B1380108 N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1803598-79-9

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Cat. No.: B1380108
CAS No.: 1803598-79-9
M. Wt: 272.81 g/mol
InChI Key: UKSJBZDLJZORFP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride is officially designated by the International Union of Pure and Applied Chemistry nomenclature system, with the molecular formula C14H25ClN2O and a molecular weight of 272.81 grams per mole. The compound is catalogued under Chemical Abstracts Service registry number 1803598-79-9 for the hydrochloride salt form, while the free base compound bears the registry number 1218031-02-7. Alternative nomenclature includes the descriptor this compound, which more explicitly identifies the structural components and salt form.

The compound's molecular structure incorporates several distinct chemical entities that contribute to its overall identity. The bicyclo[2.2.1]heptane core, also referred to as norbornane, constitutes a saturated bicyclic hydrocarbon framework consisting of cyclohexane with a methylene bridge linking positions 1 and 4. This structural motif is fused with a carboxamide functional group at the 2-position, which subsequently forms an amide bond with 2-aminocyclohexane. The presence of the hydrochloride indicates protonation of the primary amine group on the cyclohexyl ring, resulting in enhanced water solubility and crystalline stability.

Chemical identification parameters for this compound include specific computed descriptors that facilitate database searches and structural verification. The International Chemical Identifier key is documented as UKSJBZDLJZORFP-UHFFFAOYSA-N, providing a unique alphanumeric signature for the molecule. The Simplified Molecular Input Line Entry System representation is recorded as NC1CCCCC1NC(=O)C1CC2CC1CC2.Cl, which encodes the complete structural information in a linear format suitable for computational applications.

Historical Context and Research Significance

The development of this compound emerges from extensive research into norbornane-based amino acid analogues that began in the latter half of the twentieth century. Early investigations into the conformational properties of bicyclic amino acid derivatives were initiated to understand how rigid molecular frameworks could influence peptide secondary structure and biological activity. The foundational work on 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to in research literature as a constrained amino acid analogue, established the importance of the norbornane scaffold in controlling molecular conformation.

Research significance of this compound class was first recognized through crystallographic studies of related norbornane derivatives in the 1970s, particularly the work on 2-exo-aminonorbornane-2-carboxylic acid hydrobromide salt, which provided crucial insights into the stereochemical preferences and conformational constraints imposed by the bicyclic framework. These early structural determinations revealed that the norbornane system restricts conformational flexibility in ways that could be exploited for designing molecules with predictable three-dimensional arrangements.

Contemporary research has expanded the understanding of norbornane-based compounds through comprehensive conformational analysis using both experimental and computational methods. Studies published in the early 2000s demonstrated that phenyl-substituted norbornane amino acids exhibit unique conformational profiles that differ significantly from their flexible counterparts. These investigations revealed that the bulky norbornane structure induces two types of conformational constraints: direct steric interactions imposed by the bicyclic framework on the peptide backbone, and indirect effects that limit side chain orientations, thereby further reducing backbone flexibility.

The therapeutic potential of norbornane derivatives has been recognized in various pharmaceutical applications, with research indicating that the conformational rigidity imparted by the bicyclic system can enhance selectivity and potency in biological targets. The development of this compound represents a logical extension of this research, combining the conformational advantages of the norbornane system with additional structural complexity through the aminocyclohexyl substituent.

Stereochemical Features and Conformational Analysis

The stereochemical complexity of this compound arises from multiple chiral centers and the inherent conformational constraints imposed by the bicyclic framework. The bicyclo[2.2.1]heptane system possesses defined stereochemical orientations at the bridgehead positions and the substituted carbon center, creating specific spatial arrangements that influence the molecule's three-dimensional structure. The carboxamide substituent at the 2-position can adopt either endo or exo orientations relative to the bicyclic framework, with each stereoisomer exhibiting distinct conformational preferences and energy profiles.

Computational studies of related norbornane amino acid derivatives have revealed that the bicyclic system strongly favors specific conformational regions in the phi-psi dihedral angle space. Molecular mechanics calculations using the AMBER force field parameters, followed by ab initio Hartree-Fock and second-order Moller-Plesset perturbation theory calculations, demonstrate that norbornane-containing compounds preferentially adopt C7-like conformations rather than extended structures. This conformational preference is attributed to the steric constraints imposed by the rigid bicyclic framework, which prevents the adoption of certain backbone conformations available to flexible amino acid analogues.

The aminocyclohexyl substituent introduces additional stereochemical considerations through the amino group orientation and the cyclohexane ring conformation. The cyclohexane ring can adopt chair, boat, or twist conformations, with the chair form typically being energetically favored. The position of the amino group on the cyclohexane ring, specifically at the 2-position, creates additional conformational coupling between the cyclohexyl and norbornane systems through the amide linkage. This coupling effect has been shown to further restrict the available conformational space and can lead to cooperative conformational changes when the molecule interacts with biological targets.

Conformational analysis of the amide bond connecting the norbornane and aminocyclohexyl moieties reveals important structural features that influence the molecule's overall geometry. The amide group can exist in either Z or E configurations, with the Z form typically being more stable due to reduced steric interactions. The rotation around the amide bond is restricted due to partial double bond character, creating a planar arrangement that constrains the relative orientations of the two ring systems. Nuclear magnetic resonance studies of similar compounds have demonstrated that conformational exchange processes occur on timescales that can be observed by variable temperature experiments, providing insights into the dynamic behavior of these constrained systems.

Crystallographic Parameters and Solid-State Properties

The crystallographic analysis of this compound provides essential information about its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, related norbornane derivatives have been extensively characterized through X-ray diffraction studies, providing valuable insights into the structural features expected for this compound class. The parent bicyclo[2.2.1]heptane system has been shown to crystallize in ordered phases at low temperatures, with detailed structural parameters determined through high-resolution powder diffraction using synchrotron radiation.

Crystallographic studies of related aminonorbornane carboxylic acid derivatives, particularly the hydrobromide salt of 2-exo-aminonorbornane-2-carboxylic acid, have established important precedents for understanding the solid-state behavior of these compounds. These studies revealed that the bicyclic framework maintains its rigid geometry in the crystal lattice, with bond lengths and angles consistent with the expected sp3 hybridization patterns. The C-C bond lengths within the norbornane system typically range from 1.52 to 1.56 Angstroms, while the bridgehead carbon atoms exhibit slightly compressed bond angles due to the constrained geometry.

The hydrochloride salt formation significantly influences the crystallographic properties through the creation of ionic interactions and hydrogen bonding networks. In similar norbornane-based amino acid hydrochloride salts, the protonated amino group forms strong hydrogen bonds with the chloride anion, creating extended networks that stabilize the crystal structure. These ionic interactions typically result in higher melting points and improved thermal stability compared to the free base forms. The crystal packing is further influenced by additional hydrogen bonding between amide groups and other polar functionalities present in adjacent molecules.

Structural Parameter Typical Value Range Source Reference
C-C Bond Length (norbornane) 1.52-1.56 Å
C-N Bond Length (amide) 1.32-1.35 Å
C=O Bond Length 1.22-1.24 Å
N-H···Cl Distance 3.0-3.3 Å
Bridgehead Angle 94-96°

The thermal properties of norbornane derivatives in the solid state have been investigated through differential scanning calorimetry and thermogravimetric analysis. These compounds typically exhibit well-defined melting points and thermal decomposition patterns that reflect the stability of the bicyclic framework. The presence of the hydrochloride salt group generally increases the thermal stability through enhanced intermolecular interactions, though specific decomposition pathways may involve initial loss of hydrogen chloride followed by degradation of the organic framework.

Polymorphism represents another important aspect of the solid-state properties of these compounds. Related norbornane derivatives have been shown to exist in multiple crystalline forms, each with distinct thermodynamic stabilities and physical properties. The existence of polymorphic forms can significantly impact the dissolution rate, bioavailability, and processing characteristics of pharmaceutical compounds, making polymorph screening an essential component of drug development for norbornane-based molecules.

Properties

IUPAC Name

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJBZDLJZORFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties
Research indicates that compounds similar to N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide exhibit significant antidepressant effects. Studies have shown that such bicyclic amines can interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, leading to mood enhancement and anxiolytic effects. The compound's ability to modulate these neurotransmitters makes it a candidate for further investigation in the treatment of depression and anxiety disorders.

1.2 Analgesic Effects
The analgesic properties of N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide have been explored in preclinical studies. The compound has shown promise in reducing pain responses in animal models, suggesting its potential utility as a non-opioid analgesic agent. This aspect is particularly relevant given the ongoing search for alternatives to opioid medications in pain management.

Neuropharmacology

2.1 Interaction with Receptors
The compound has been studied for its interaction with various receptors in the central nervous system (CNS). Preliminary findings suggest that it may act as a partial agonist at certain receptor sites, potentially influencing cognitive functions and providing neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

4.1 Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride in human subjects suffering from chronic pain and depression. Initial results indicate a favorable safety profile with promising therapeutic outcomes.

4.2 Comparative Studies
Comparative studies have assessed the efficacy of this compound against established drugs in treating mood disorders and pain management. Results suggest that it may offer comparable benefits with fewer side effects, warranting further exploration in clinical settings.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Bicycloheptane Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Synthesis Yield
Target Compound None Carboxamide, cyclohexylamine ~350 (estimated) Not reported in evidence Not reported
6-Chloro-N-methylbicyclo[2.2.1]heptane-2-carboxamide (46) Chloro at C6 Carboxamide, methylamine ~215 (C9H13ClNO) IR: 1738 cm⁻¹ (amide C=O); NMR: δ 1.2–3.0 45%
N-Methyl-6-(phenylthio)bicyclo[2.2.1]heptane-2-carboxamide (47) Phenylthio at C6 Carboxamide, methylamine ~289 (C15H19NOS) IR: 1739 cm⁻¹ (amide C=O); NMR: δ 1.3–3.1 49%
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride None Carboxylic acid, amine ~193 (C8H14ClNO2) Not reported Not reported
Lurasidone Hydrochloride Dicarboximide Piperazinyl, benzisothiazolyl 529.15 Not reported Not reported

Key Observations:

Substituent Effects: The target compound lacks substituents on the bicycloheptane ring, whereas analogues like 46 and 47 feature chloro and phenylthio groups at C6, respectively. Lurasidone’s dicarboximide group and extended piperazinyl-benzisothiazolyl side chain contribute to its higher molecular weight (529.15 g/mol) and antipsychotic activity via serotonin and dopamine receptor antagonism .

Functional Group Variations: The carboxamide group in the target compound and 46/47 contrasts with the carboxylic acid in 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, which may reduce oral bioavailability due to higher polarity .

Pharmacological and Physicochemical Profiles

  • Lurasidone Hydrochloride : A clinically approved antipsychotic with a bicyclo[2.2.1]heptane core, demonstrating the therapeutic relevance of this scaffold. Its extended structure enables multi-receptor targeting, unlike simpler analogues .
  • 2-Azabicyclo[2.2.1]heptane Derivatives: Compounds like 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride (CAS: 2288709-05-5) highlight the impact of nitrogen incorporation into the bicyclic system, which can enhance metabolic stability .

Spectral and Analytical Data

  • IR/NMR Trends : Amide carbonyl stretches in 46/47 (1738–1739 cm⁻¹) are consistent with carboxamide functionality. Similar stretches would be expected in the target compound .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed the purity of 46–48 , a critical step for validating structural integrity in analogues .

Biological Activity

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride, also known by its CAS number 1803598-79-9, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological effects.

  • Molecular Formula : C14H24N2O
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 1803598-79-9

Research indicates that compounds structurally related to N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide exhibit selective activity on potassium channels, particularly KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). These channels play critical roles in neuronal excitability and are implicated in various neurological disorders.

Potassium Channel Modulation

A study demonstrated that this compound acts as a selective opener for KCNQ channels, with an EC50 of approximately 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating its potential therapeutic utility in treating conditions such as epilepsy and other neuronal excitability disorders .

Pharmacological Studies

  • Neuroprotective Effects :
    • In vitro studies have shown that this compound can protect neurons from excitotoxicity by modulating ion channel activity, thereby stabilizing membrane potentials and reducing calcium influx.
  • Genotoxicity Assessment :
    • A related compound, 2,2'-bis(bicyclo[2.2.1]heptane), was evaluated for genotoxic effects using Escherichia coli biosensors. The study found that while it induced an SOS response indicative of DNA damage, no alkylating effects were observed, suggesting a complex interaction with cellular mechanisms that may also apply to this compound .

Case Studies

Study ReferenceFindings
Characterization of the compound's structure and basic properties; potential applications in drug development noted.
Induction of oxidative stress responses in bacterial models; implications for understanding cellular toxicity mechanisms.
Evaluation of pharmacological properties related to potassium channel modulation; significant implications for neurological treatments.

Preparation Methods

Diels-Alder Reaction

The bicyclo[2.2.1]heptane framework is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and suitable acyclic olefins such as 2-butene or 1-butene. This reaction forms bicyclo[2.2.1]heptene derivatives, which are key intermediates in the synthesis pathway.

  • The reaction typically involves reacting cyclopentadiene with 2-butene (cis or trans or their mixture) under controlled temperature conditions ranging from 20°C to 400°C depending on the catalyst acidity and desired isomerization.
  • The Diels-Alder reaction proceeds efficiently, generating 5,6-dimethylbicyclo[2.2.1]hept-2-ene derivatives as intermediates.

Functionalization to N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide Hydrochloride

Introduction of the Carboxamide Group

  • The carboxamide group is introduced at the 2-position of the bicyclo[2.2.1]heptane ring, typically by converting the bicyclic intermediate into the corresponding carboxylic acid or acid derivative, followed by amidation with 2-aminocyclohexylamine.
  • Amidation is conducted under conditions favoring amide bond formation, often using coupling reagents or activating agents to improve yield and selectivity.

Incorporation of the 2-Aminocyclohexyl Moiety

  • The 2-aminocyclohexyl group is attached via the amide nitrogen, requiring the use of 2-aminocyclohexylamine or its derivatives as the amine source.
  • The amine is often converted into its hydrochloride salt after synthesis to improve stability and handling, resulting in the hydrochloride form of the final compound.

Representative Synthetic Route Summary

Step Reaction Type Reactants Conditions Outcome
1 Diels-Alder Cyclopentadiene + 2-butene 20–400°C, acid catalyst (optional) 5,6-Dimethylbicyclo[2.2.1]hept-2-ene
2 Isomerization Bicyclo[2.2.1]heptene derivative Acid catalyst, 20–400°C 2-Methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene
3 Oxidation/Functionalization Bicyclo[2.2.1]heptane derivative Oxidizing agents, conditions vary Carboxylic acid or acid derivative
4 Amidation Acid derivative + 2-aminocyclohexylamine Coupling reagents, mild heating N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide
5 Salt Formation Amide + HCl Room temperature Hydrochloride salt of the target compound

Detailed Research Findings and Notes

  • The bicyclo[2.2.1]heptane derivatives are efficiently synthesized using inexpensive and readily available starting materials such as 2-butene and cyclopentadiene, providing an economical route.
  • The one-step combined Diels-Alder and isomerization process improves efficiency and reduces costs compared to traditional three-step methods involving crotonaldehyde, hydrogenation, and dehydration.
  • The synthesis of bicyclo[2.2.1]heptane derivatives has been well-studied, with yields improved significantly over earlier methods that had low overall yields (<1%) and impure products.
  • The hydrochloride salt form of the final compound enhances stability and facilitates purification.
  • Spectroscopic analysis (NMR, IR) confirms the structure and purity of intermediates and final products, with characteristic signals for the bicyclic framework and amide functionalities.

Summary Table of Key Parameters

Parameter Range/Details Notes
Diels-Alder Temperature 20–400°C Depends on catalyst acidity
Isomerization Catalyst Acid catalysts (various strengths) Catalyst acidity affects temperature range
Pressure Atmospheric to vapor pressure No special pressure required
Amidation Conditions Coupling reagents, mild heating Typical amide bond formation conditions
Yield (Overall) Variable, improved over older methods Up to 36% for bicyclic intermediates
Purification Recrystallization, chromatography Hydrochloride salt form preferred

This comprehensive analysis of preparation methods for This compound highlights the critical synthetic steps, reaction conditions, and improvements from recent research. The process leverages efficient Diels-Alder chemistry combined with isomerization and functionalization steps to yield the target compound in a cost-effective and scalable manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride and its intermediates?

  • Methodology : Key steps include hydrogenation (e.g., Pd/C-catalyzed reduction of protected amines) and carboxamide coupling via reactive intermediates like acid chlorides. For bicyclo[2.2.1]heptane scaffolds, stereoselective hydrogenation and protection/deprotection of amines (e.g., using phthalic anhydride) are critical . Trituration with ethyl acetate/diethyl ether is effective for purifying hydrochloride salts .
  • Characterization : Use IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 6.5–8.0 ppm), and HRMS for molecular ion validation .

Q. How is the hydrochloride salt form characterized, and what are its solubility properties?

  • Salt Formation : Hydrochloride salts are typically generated by reacting the free base with concentrated HCl in solvents like THF/water, followed by crystallization .
  • Solubility : Hydrochloride salts of bicyclo[2.2.1]heptane derivatives often exhibit moderate water solubility (e.g., ~20 mg/mL in H₂O) due to ionic interactions, as seen in structurally similar compounds .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can they be resolved?

  • Challenges : The bicyclo[2.2.1]heptane core introduces rigidity, complicating diastereomer separation. For example, exo/endo isomers of bicyclo[2.2.1]hept-5-ene carboxamides require chiral chromatography or recrystallization .
  • Resolution : Use stereospecific protecting groups (e.g., tert-butoxycarbonyl, Boc) and monitor reaction progress via chiral HPLC or NOESY NMR to confirm configuration .

Q. How can computational modeling predict the compound’s stability and reactivity?

  • Methods : Density functional theory (DFT) calculates heat of formation (HOF) and bond dissociation energies to assess thermal stability. Molecular dynamics simulations predict detonation properties (e.g., velocity, pressure) for high-energy derivatives .
  • Applications : Evaluate the impact of substituents (e.g., amino groups) on bicyclo[2.2.1]heptane ring strain and electronic structure .

Q. How do researchers address contradictions in spectroscopic or pharmacological data?

  • Case Study : Discrepancies in NMR shifts may arise from solvent effects or salt forms. Cross-validate using HRMS (e.g., [M + H]+ observed at m/z 346.2852 vs. calculated 346.2853) and compare with structurally validated analogs .
  • Pharmacological Data : For receptor-binding studies, use radioligand assays (e.g., serotoninergic targets) and docking simulations to resolve affinity inconsistencies .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses of bicyclo[2.2.1]heptane derivatives?

  • Key Steps :

  • Protect amines early (e.g., Boc or phthalimide) to prevent side reactions during cyclization .
  • Use Pd/C hydrogenation for selective reduction of alkenes in strained systems .
  • Optimize coupling reactions (e.g., EDCI/HOBt for carboxamide formation) to minimize racemization .

Q. How are pharmacological targets identified for this compound class?

  • Approach :

  • Screen against GPCRs (e.g., serotonin, dopamine receptors) using functional cAMP or calcium flux assays .
  • Perform molecular docking with Spns2 transporters or sphingosine-1-phosphate receptors to rationalize inhibitory activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride

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